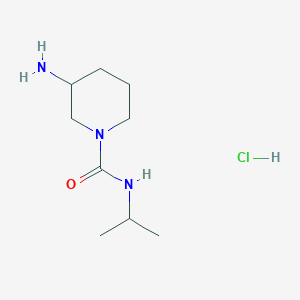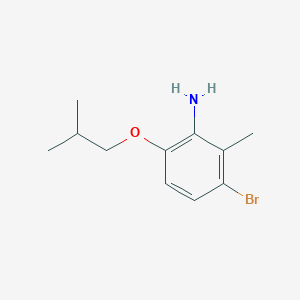![molecular formula C11H12N2O2S B1484292 3-Etil-6-[(tiofen-2-il)metil]-1,2,3,4-tetrahidropirimidin-2,4-diona CAS No. 2098102-71-5](/img/structure/B1484292.png)
3-Etil-6-[(tiofen-2-il)metil]-1,2,3,4-tetrahidropirimidin-2,4-diona
Descripción general
Descripción
3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethyl group and a thiophen-2-ylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-thiophenecarboxaldehyde and ethyl acetoacetate as the primary starting materials.
Reaction Steps: The process involves a Knoevenagel condensation reaction followed by cyclization to form the pyrimidine ring.
Conditions: The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Biology: Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels, which can lead to anesthetic effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Safety and Hazards
Direcciones Futuras
The future directions in the research and development of thiophene derivatives could involve the design and synthesis of new thiophene-based compounds with improved pharmacological properties, as well as the exploration of new applications for these compounds in areas such as material science and industrial chemistry .
Comparación Con Compuestos Similares
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4(1H,3H)-dione
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4-dione
3-Ethyl-6-[(thiophen-2-yl)methyl]pyrimidin-2,4-dione hydrochloride
Uniqueness: Compared to similar compounds, 3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a unique structural feature with the tetrahydropyrimidine ring, which may contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-ethyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)7-8(12-11(13)15)6-9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJTZCALZNSCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)
![Methyl 2-[4-(1-methoxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1484214.png)

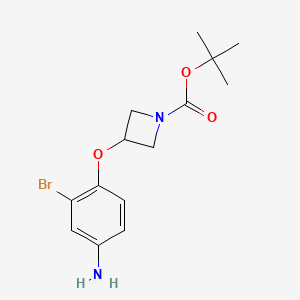
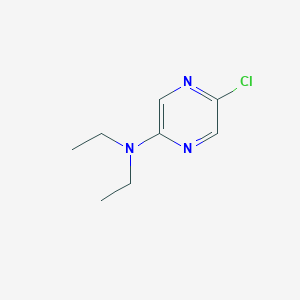

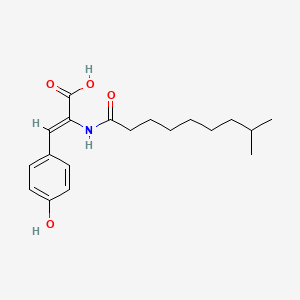
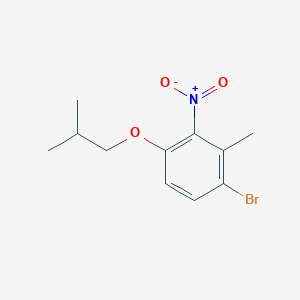

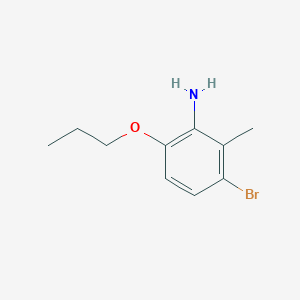
![trans-2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484228.png)
![trans-2-{[(Furan-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484229.png)
